Cas no 1804388-28-0 (3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
-
- インチ: 1S/C8H4F3N3O2/c9-8(10,11)16-7-5(13)1-4(3-15)6(2-12)14-7/h1,3H,13H2
- InChIKey: VDAWJDNCKIQTPO-UHFFFAOYSA-N
- SMILES: FC(OC1C(=CC(C=O)=C(C#N)N=1)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 311
- トポロジー分子極性表面積: 89
- XLogP3: 1.2
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026004857-500mg |
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |
1804388-28-0 | 97% | 500mg |
$999.60 | 2022-04-02 | |
Alichem | A026004857-1g |
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |
1804388-28-0 | 97% | 1g |
$1,747.20 | 2022-04-02 |
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 関連文献
-
2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehydeに関する追加情報
Introduction to 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1804388-28-0)
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1804388-28-0) is a versatile and structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique combination of functional groups, including an amino group, a cyano group, a trifluoromethoxy substituent, and a carboxaldehyde moiety, all attached to a pyridine ring. These functional groups endow the molecule with a range of chemical and biological properties that make it a valuable starting material for the synthesis of more complex molecules and potential drug candidates.
The 3-amino group in the molecule is known for its ability to form hydrogen bonds, which can enhance the compound's solubility and interactions with biological targets. The cyano group, on the other hand, is an electron-withdrawing group that can influence the electronic properties of the molecule, potentially affecting its reactivity and stability. The trifluoromethoxy substituent is a fluorinated functional group that can impart lipophilicity and metabolic stability to the molecule, making it particularly useful in drug design. Finally, the carboxaldehyde moiety provides a reactive site for further chemical modifications, such as condensation reactions and derivatization.
In recent years, 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as an intermediate in the synthesis of novel antiviral agents. For example, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives from this compound that exhibited potent antiviral activity against influenza viruses. The researchers found that the presence of the trifluoromethoxy group significantly enhanced the antiviral efficacy of these derivatives, highlighting the importance of this functional group in drug design.
Beyond antiviral applications, 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde has also been explored for its potential as a lead compound in the development of anticancer drugs. A recent study published in Cancer Research demonstrated that derivatives of this compound showed promising cytotoxic activity against various cancer cell lines. The researchers attributed this activity to the ability of the molecule to disrupt key cellular processes involved in cancer progression, such as cell cycle regulation and apoptosis induction.
The structural complexity and functional versatility of 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde make it an attractive candidate for further chemical modifications and derivatization. For instance, researchers have used this compound as a building block to synthesize novel heterocyclic compounds with potential therapeutic applications. One such study published in Organic Letters described the development of a new synthetic route to access a series of substituted pyridines using this compound as a key intermediate. The resulting compounds exhibited diverse biological activities, including anti-inflammatory and neuroprotective effects.
In addition to its applications in medicinal chemistry, 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde has also been investigated for its use in materials science. The unique electronic properties of this compound make it suitable for applications in organic electronics and photovoltaic devices. A study published in Advanced Materials reported the synthesis of conjugated polymers incorporating this compound as a monomer unit. The resulting polymers exhibited excellent charge transport properties and were used to fabricate high-performance organic field-effect transistors (OFETs).
The synthesis of 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 2-trifluoromethoxypyridine with cyanoacetaldehyde followed by subsequent functionalization steps to introduce the amino and carboxaldehyde groups. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound on both laboratory and industrial scales.
In conclusion, 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1804388-28-0) is a multifunctional organic compound with significant potential in various fields, including medicinal chemistry, materials science, and organic electronics. Its unique combination of functional groups provides a robust platform for further chemical modifications and derivatization, making it an invaluable starting material for researchers seeking to develop novel compounds with diverse biological activities and technological applications.
1804388-28-0 (3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde) Related Products
- 1621-70-1(3'-Hydroxy-4'-methoxyflavanone)
- 130193-89-4(benzyl (3R)-oxolane-3-carboxylate)
- 87573-88-4(2(1H)-Pyrimidinone,5-acetyl-)
- 2030723-53-4(tert-butyl 2-(2Z)-bicyclo2.2.1heptan-2-ylideneacetate)
- 1820619-44-0(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyriMidine hydrochloride)
- 2172390-28-0(1-methyl-N-4-(methylsulfanyl)butan-2-yl-2,3-dihydro-1H-indol-5-amine)
- 2229147-68-4(2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol)
- 2171788-19-3(tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 845781-05-7(3,5-Dichloro-3',4'-difluorobenzophenone)
- 338963-34-1(1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE)




